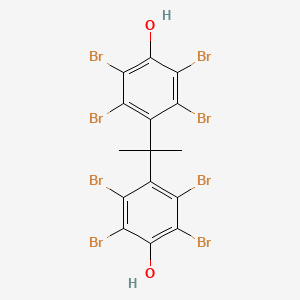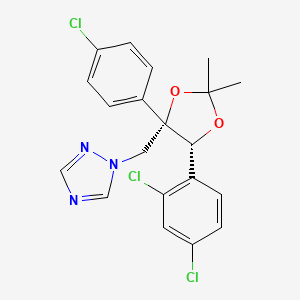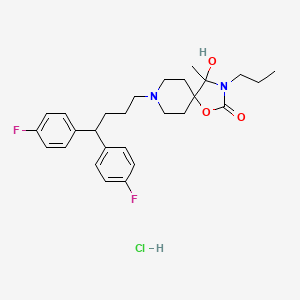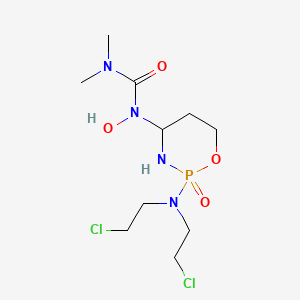![molecular formula C23H32ClNO4 B12715415 2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine CAS No. 75306-60-4](/img/structure/B12715415.png)
2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine is a complex organic compound with the molecular formula C23H32ClNO4 and a molecular weight of 421.964 g/mol . This compound is characterized by its unique structure, which includes chloro, methoxy, and dimethylethoxy functional groups.
Métodos De Preparación
The synthesis of 2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine involves multiple stepsIndustrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Análisis De Reacciones Químicas
2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine can be compared with other similar compounds, such as:
2-Chloro-N,N-dimethylethylamine: Shares the chloro and dimethylethylamine functional groups but lacks the methoxy groups.
2-(Dimethylamino)ethyl chloride hydrochloride: Similar in structure but differs in the presence of the chloride and hydrochloride groups.
N-(2-Chloroethyl)dimethylamine hydrochloride: Contains the chloroethyl and dimethylamine groups but lacks the methoxy and phenethylamine components.
Propiedades
Número CAS |
75306-60-4 |
|---|---|
Fórmula molecular |
C23H32ClNO4 |
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C23H32ClNO4/c1-23(2,3)29-20(16-7-10-18(26-4)11-8-16)15-25-14-13-17-9-12-19(27-5)22(28-6)21(17)24/h7-12,20,25H,13-15H2,1-6H3 |
Clave InChI |
PTSDYEWSCSCGLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(CNCCC1=C(C(=C(C=C1)OC)OC)Cl)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


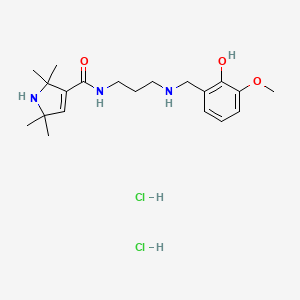
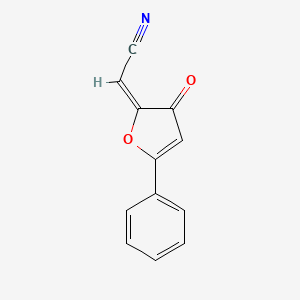
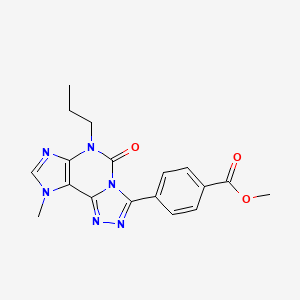
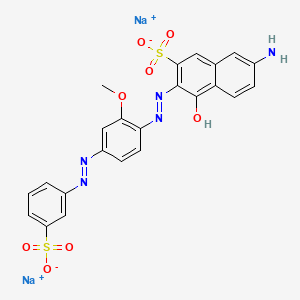
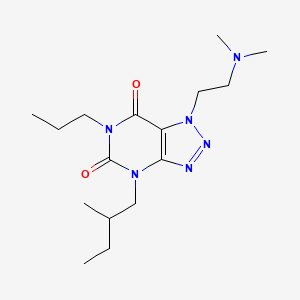
![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
